N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide
Overview
Description
N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group attached to the nitrogen atom, a benzamide core, and a 4-methylphenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide typically involves the following steps:
Acylation Reaction: The starting material, 4-methylphenylacetic acid, is converted to its acyl chloride derivative using thionyl chloride or oxalyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 2-aminobenzamide in the presence of a base such as triethylamine to form the intermediate product.
N-Alkylation: The intermediate product is further reacted with butyl bromide in the presence of a base like potassium carbonate to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-2-{[(4-chlorophenyl)acetyl]amino}benzamide
- N-butyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide
- N-butyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide
Uniqueness
N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide is unique due to the presence of the 4-methylphenylacetyl group, which imparts specific chemical and biological properties. This group may enhance the compound’s lipophilicity, stability, and interaction with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
N-butyl-2-[[2-(4-methylphenyl)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-4-13-21-20(24)17-7-5-6-8-18(17)22-19(23)14-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVNEXPCAWUMGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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